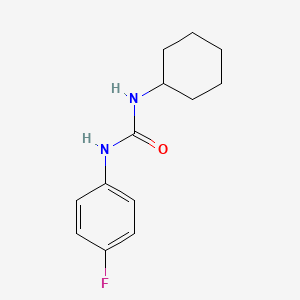![molecular formula C22H28N2O3 B3847407 2-benzyl-4-{[1-(2-furylmethyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B3847407.png)
2-benzyl-4-{[1-(2-furylmethyl)-4-piperidinyl]carbonyl}morpholine
Overview
Description
2-benzyl-4-{[1-(2-furylmethyl)-4-piperidinyl]carbonyl}morpholine, also known as BFM, is a chemical compound that has been widely studied for its potential applications in scientific research. BFM belongs to the class of morpholine derivatives, which have been shown to exhibit various biological activities.
Mechanism of Action
2-benzyl-4-{[1-(2-furylmethyl)-4-piperidinyl]carbonyl}morpholine acts as a competitive inhibitor of LSD1 by binding to its active site. This prevents LSD1 from removing methyl groups from histone proteins, leading to an increase in histone methylation and altered gene expression. 2-benzyl-4-{[1-(2-furylmethyl)-4-piperidinyl]carbonyl}morpholine has been shown to selectively inhibit LSD1 over other histone demethylases, making it a valuable tool compound for studying the role of LSD1 in various biological processes.
Biochemical and Physiological Effects:
2-benzyl-4-{[1-(2-furylmethyl)-4-piperidinyl]carbonyl}morpholine has been shown to alter gene expression patterns in various cell types, leading to changes in cell proliferation, differentiation, and apoptosis. 2-benzyl-4-{[1-(2-furylmethyl)-4-piperidinyl]carbonyl}morpholine has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 2-benzyl-4-{[1-(2-furylmethyl)-4-piperidinyl]carbonyl}morpholine has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
2-benzyl-4-{[1-(2-furylmethyl)-4-piperidinyl]carbonyl}morpholine is a valuable tool compound for studying the role of LSD1 in various biological processes. Its selectivity for LSD1 over other histone demethylases makes it a valuable tool for studying the specific effects of LSD1 inhibition. However, 2-benzyl-4-{[1-(2-furylmethyl)-4-piperidinyl]carbonyl}morpholine has some limitations for lab experiments. Its low solubility in aqueous solutions can make it difficult to work with, and its relatively low yield from the synthesis process can limit its availability for research.
Future Directions
There are several potential future directions for research involving 2-benzyl-4-{[1-(2-furylmethyl)-4-piperidinyl]carbonyl}morpholine. One area of interest is the development of more potent and selective LSD1 inhibitors based on the structure of 2-benzyl-4-{[1-(2-furylmethyl)-4-piperidinyl]carbonyl}morpholine. Another potential direction is the investigation of the role of LSD1 in various diseases and the potential therapeutic benefits of LSD1 inhibition. Furthermore, the development of new methods for synthesizing 2-benzyl-4-{[1-(2-furylmethyl)-4-piperidinyl]carbonyl}morpholine with higher yields and improved solubility could increase its availability for research.
Scientific Research Applications
2-benzyl-4-{[1-(2-furylmethyl)-4-piperidinyl]carbonyl}morpholine has been studied for its potential use as a tool compound in scientific research. It has been shown to selectively inhibit the activity of a specific class of enzymes called lysine-specific demethylase 1 (LSD1). LSD1 plays a crucial role in regulating gene expression by removing methyl groups from histone proteins. Inhibition of LSD1 has been shown to have therapeutic potential for the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
properties
IUPAC Name |
(2-benzylmorpholin-4-yl)-[1-(furan-2-ylmethyl)piperidin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c25-22(19-8-10-23(11-9-19)16-20-7-4-13-26-20)24-12-14-27-21(17-24)15-18-5-2-1-3-6-18/h1-7,13,19,21H,8-12,14-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXVZBIQEYYZGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCOC(C2)CC3=CC=CC=C3)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Benzylmorpholin-4-yl)-[1-(furan-2-ylmethyl)piperidin-4-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-methyl-8-[(5-phenyl-1H-pyrrol-2-yl)carbonyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3847331.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N,1-dimethyl-1H-indole-2-carboxamide](/img/structure/B3847337.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide](/img/structure/B3847342.png)
![2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-[1-(1-methyl-1H-pyrazol-4-yl)propyl]acetamide](/img/structure/B3847353.png)
![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-1-(methoxymethyl)cyclobutanecarboxamide](/img/structure/B3847365.png)
![1-(1-{1-[(4-methyl-1,4-diazepan-1-yl)carbonyl]propyl}-1H-indol-3-yl)ethanone](/img/structure/B3847367.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-benzyl-1,3-thiazole-4-carboxamide](/img/structure/B3847383.png)
![4-methyl-6-[4-(methylsulfonyl)-1-piperazinyl]-2-pyrimidinamine](/img/structure/B3847389.png)
![1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-N,N-diethyl-4-piperidinecarboxamide](/img/structure/B3847392.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B3847401.png)
![2-[(5-sec-butyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B3847410.png)
![5-sec-butyl-2-[(4-chlorobenzyl)thio]-6-hydroxy-4(3H)-pyrimidinone](/img/structure/B3847414.png)
![5-sec-butyl-6-hydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone](/img/structure/B3847421.png)